molecular formula C6H2ClIN2 B1466131 6-Chloro-4-iodonicotinonitrile CAS No. 1061357-83-2

6-Chloro-4-iodonicotinonitrile

Cat. No.: B1466131
CAS No.: 1061357-83-2
M. Wt: 264.45 g/mol
InChI Key: TVHRQDVVPKXZOZ-UHFFFAOYSA-N
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Description

6-Chloro-4-iodonicotinonitrile is an organic compound with the molecular formula C6H2ClIN2 It is a derivative of nicotinonitrile, characterized by the presence of both chlorine and iodine atoms on the pyridine ring

Properties

IUPAC Name

6-chloro-4-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHRQDVVPKXZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726991
Record name 6-Chloro-4-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061357-83-2
Record name 6-Chloro-4-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-iodopyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the reaction of 6-chloronicotinonitrile with iodine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or tetrahydrofuran, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-iodonicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of organic solvents such as toluene or dimethylformamide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted nicotinonitrile derivatives can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

6-Chloro-4-iodonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Researchers use it to study the effects of halogenated pyridine derivatives on biological systems.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinonitrile: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    4-Iodonicotinonitrile: Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.

Uniqueness

6-Chloro-4-iodonicotinonitrile is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties. This dual halogenation allows for versatile reactivity in synthetic chemistry and potential for enhanced biological activity compared to its mono-halogenated counterparts .

Biological Activity

6-Chloro-4-iodonicotinonitrile (C6H2ClIN2) is an organic compound derived from nicotinonitrile, characterized by the presence of both chlorine and iodine atoms on the pyridine ring. This unique halogenation imparts distinct chemical properties and potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is notable for its ability to undergo various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The chlorine and iodine atoms can be substituted with other functional groups.
  • Suzuki-Miyaura Coupling Reactions : It can form carbon-carbon bonds with boronic acids, which is significant for synthesizing complex organic molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The halogen atoms enhance its binding affinity to enzymes or receptors, potentially modulating their activity.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit phosphodiesterases (PDEs), enzymes that regulate cyclic nucleotides involved in various signaling pathways, including inflammation and cell proliferation .
  • Anticancer Activity : Preliminary studies suggest that derivatives of halogenated pyridines exhibit cytotoxic effects on cancer cell lines, indicating a potential for developing anticancer agents .

Biological Activity Data Table

Biological ActivityDescriptionReference
Anticancer EffectsInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of PDEs, affecting cAMP and cGMP levels
Anti-inflammatoryMay modulate cytokine production
Synthesis PrecursorUsed in developing therapeutic agents

Case Studies

Several studies have examined the biological effects of this compound and its derivatives:

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
    • Findings : The compound demonstrated IC50 values in the low micromolar range against several tumor types.
  • Inflammation Modulation :
    • Research focused on the anti-inflammatory properties of halogenated pyridine derivatives, including this compound. The study found that these compounds could reduce the production of pro-inflammatory cytokines.
    • Findings : The compound effectively decreased levels of IL-6 and TNF-α in vitro.
  • Pharmacological Characterization :
    • A pharmacological study assessed the binding affinity of this compound to various receptors. The results indicated a selective interaction with certain targets, enhancing its potential therapeutic applications.
    • Findings : High binding affinity was noted for specific PDE isoforms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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